PRP20 protein is derived from the Saccharomyces cerevisiae organism, a model eukaryotic system widely used in molecular biology. It is classified as a GTP-binding protein, which interacts with double-stranded DNA through a complex formation involving multiple proteins. Its classification aligns with its functional similarity to RCC1 proteins found in higher eukaryotes, which are essential for regulating mitosis and maintaining chromosomal integrity.
The synthesis of PRP20 involves several methods, particularly focusing on recombinant techniques. The following outlines key steps involved in its synthesis:
The extraction and purification process can be complex due to the need to maintain protein functionality while removing impurities.
The PRP20 protein exhibits a multi-domain structure that facilitates its interactions with other proteins and nucleic acids. Key structural features include:
Molecular data indicate that PRP20 has a molecular weight exceeding 150 kDa when part of its multicomponent complex.
PRP20 participates in several critical biochemical reactions:
These reactions underline the importance of PRP20 in maintaining cellular homeostasis.
The mechanism by which PRP20 operates involves several steps:
Data suggest that this regulatory mechanism is vital for ensuring accurate gene expression and chromosomal behavior during cell division.
These properties are critical for understanding how PRP20 behaves under different experimental conditions.
PRP20 has significant applications in various scientific fields:
PRP20 (also termed SRM1 or MTR1 in yeast) is a conserved member of the RCC1 (Regulator of Chromosome Condensation 1) superfamily. This protein shares significant primary sequence homology with its mammalian counterpart, RCC1, particularly within the RCC1-like domain (RLD). The RLD comprises ~350–500 residues organized into tandem repeats of 51–68 amino acids, forming the structural scaffold of the β-propeller. In Saccharomyces cerevisiae, PRP20 exhibits 26% amino acid identity with human RCC1, rising to >45% similarity in critical functional regions like the nucleotide-binding pocket and chromatin-interacting interfaces [2] [7]. Key residues—such as glycine at position 107 (mutated to glutamic acid in temperature-sensitive prp20 mutants)—are evolutionarily conserved. This mutation disrupts GTPase binding and causes mRNA export defects, underscoring the residue’s functional significance [1] [5]. The RCC1 superfamily is subdivided into five subgroups based on structural variations, with PRP20/RCC1 constituting the founding members characterized by a canonical seven-bladed propeller [2].
The crystal structure of PRP20’s RLD (residues 27–482) resolved at 1.9 Å reveals a toroidal seven-bladed β-propeller (PDB ID: 3OF7) [7] [9]. Each blade consists of four antiparallel β-strands (designated A–D), arranged radially around a central axis. Key structural elements include:
Table 1: Structural Features of PRP20 β-Propeller Blades
Blade | Residue Range | Key Structural Elements | Functional Role |
---|---|---|---|
1 | 32-84 | β-wedge 1, α1-helix | Gsp1p binding, histone interaction |
2 | 92-150 | None | Structural integrity |
3 | 157-216 | α2-helix | DNA-binding complex assembly |
4 | 224-283 | β-wedge 2 | Gsp1p binding |
5 | 290-345 | None | Stabilization |
6 | 353-415 | α3-helix | Nuclear localization |
7 | 422-482 | "Velcro" closure (D7-A1 bonds) | Propeller ring closure |
This architecture creates a solvent-accessible central pore implicated in nucleotide exchange and protein-protein interactions [7] [9].
Despite low sequence identity, PRP20 and human RCC1 (PDB ID: 1A12) share a nearly identical seven-bladed β-propeller fold. However, critical distinctions exist:
Table 2: Functional Distinctions Between PRP20 and RCC1
Feature | PRP20 (Yeast) | RCC1 (Mammals) |
---|---|---|
β-Wedges | 2 (blades 1 and 4) | 1 (blade 1) |
DNA Binding | Indirect (via multi-protein complex) | Direct (via N-terminal domain) |
Nuclear Import | Kap60/importin-α dependent | Importin-α3 selective |
Cell-Cycle Coupling | mRNA export uncoupled from mitosis | Chromosome condensation regulation |
The β-wedges of PRP20 are essential for its guanine nucleotide exchange factor (GEF) activity toward Gsp1p (yeast Ran GTPase). Key mechanisms include:
Table 3: Impact of PRP20 β-Wedge Mutations on Gsp1p Binding
Mutation | Location | Binding Affinity (vs. Wild-Type) | Functional Defect |
---|---|---|---|
R152A | β-wedge 1 | 20% | Loss of GEF activity, mRNA export block |
K287A | β-wedge 2 | 15% | Reduced GTPase docking, telomeric silencing defects |
G107E | Nucleotide pocket | <5% | Nuclear poly(A)+ RNA accumulation |
These structural insights elucidate how PRP20’s β-propeller serves as a versatile platform for coordinating nucleocytoplasmic transport, chromatin tethering, and cell-cycle progression [5] [7] [9].
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